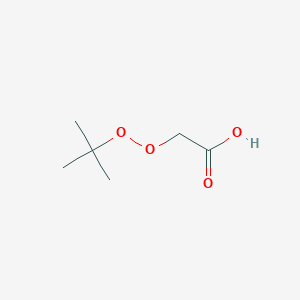

(tert-Butylperoxy)acetic acid

Descripción

Propiedades

Número CAS |

34511-06-3 |

|---|---|

Fórmula molecular |

C6H12O4 |

Peso molecular |

148.16 g/mol |

Nombre IUPAC |

2-tert-butylperoxyacetic acid |

InChI |

InChI=1S/C6H12O4/c1-6(2,3)10-9-4-5(7)8/h4H2,1-3H3,(H,7,8) |

Clave InChI |

HDJFYCBNCRSUJO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OOCC(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (tert-Butylperoxy)acetic acid can be synthesized through the acylation of tert-butyl hydroperoxide with acetic anhydride or acetyl chloride. The reaction typically requires a base, such as pyridine, to neutralize the hydrogen chloride formed during the process . Another method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide under solvent-free conditions at room temperature .

Industrial Production Methods: Industrial production of (tert-Butylperoxy)acetic acid often involves the reaction of tert-butyl hydroperoxide with acetic acid or its derivatives in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as an oxidizing agent and radical initiator .

Análisis De Reacciones Químicas

Thermal Decomposition

Tert-butylperoxy esters, including (tert-Butylperoxy)acetic acid, can undergo thermal decomposition to generate tert-butylperoxy radicals (RO-OO·). This process is analogous to TBHP decomposition, which produces tert-butoxy (RO·) and tert-butylperoxy radicals via homolytic cleavage .

Hydrogen Atom Transfer (HAT)

The tert-butylperoxy radical (RO-OO·) can abstract hydrogen atoms from substrates, initiating radical chain reactions:

-

Formation of C-centered radicals : For example, in allylic oxidation, the radical abstracts hydrogen from a substrate, leading to subsequent recombination with another radical .

-

Recombination : The radical may recombine with other radicals or abstract hydrogen atoms from substrates, forming peroxide products .

Chain Mechanisms

In systems involving transition metals (e.g., Cu or Co catalysts), tert-butylperoxy radicals participate in catalytic cycles. For instance, Cu(II) oxidizes TBHP to generate tert-butylperoxy radicals, which react with substrates to form peroxide products .

Reaction with Amines

Tert-butylperoxy esters can react with amines via nucleophilic substitution. For example, diisopropyl tert-butylperoxy phosphate reacts with cyclohexylamine to form ammonium phosphate salts . While direct evidence for (tert-Butylperoxy)acetic acid is lacking, its acetic acid group may enable similar reactivity, potentially leading to:

-

Nucleophilic attack : Amine NH groups could displace the peroxy group.

-

Salt formation : Deprotonation of the acetic acid group under alkaline conditions may facilitate ionization and subsequent reactions .

Acid-Catalyzed Reactions

The carboxylic acid group in (tert-Butylperoxy)acetic acid may enable esterification or condensation reactions under acidic conditions. For example:

-

Ester formation : Reaction with alcohols to form esters.

-

Condensation : Potential reactions with carbonyl compounds (e.g., ketones) to form β-keto acids.

Radical Polymerization Initiators

Tert-butylperoxy esters are used as initiators in radical polymerization. (tert-Butylperoxy)acetic acid may similarly decompose to generate radicals, initiating polymerization chains .

Oxidation Agents

In analogy to TBHP, (tert-Butylperoxy)acetic acid could act as an oxidizing agent in allylic oxidations or peroxidation reactions. For example, dirhodium catalysts paired with TBHP selectively oxidize allylic positions via tert-butylperoxy radicals .

Optimization Data (Analogous Systems)

While specific data for (tert-Butylperoxy)acetic acid is unavailable, optimization parameters from related tert-butylperoxy esters (e.g., tert-butylperoxy-2-ethylhexyl carbonate) highlight trends:

| Parameter | Range | Effect on Efficiency |

|---|---|---|

| Alkali concentration | 10–40% | Higher concentrations improve conversion |

| Temperature | 10–50°C | Optimal at 30–40°C |

| Reaction time | 0.5–4 hours | Longer times enhance yields |

Aplicaciones Científicas De Investigación

(tert-Butylperoxy)acetic acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (tert-Butylperoxy)acetic acid involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include the activation of monomers in polymerization and the oxidation of organic compounds .

Comparación Con Compuestos Similares

tert-Butyl peroxybenzoate: Similar in structure but contains a benzoyl group instead of an acetyl group.

Peracetic acid: Another organic peroxide with strong oxidizing properties, commonly used as a disinfectant and sterilant.

Di-tert-butyl peroxide: A stable peroxide used as a radical initiator in various chemical reactions.

Uniqueness: (tert-Butylperoxy)acetic acid is unique due to its specific combination of tert-butyl and acetyl groups, which confer distinct reactivity and stability. Its ability to act as both an oxidizing agent and a radical initiator makes it versatile in various chemical processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.